N-(2-(4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-propoxybenzenecarboximidamide HCl
Description
N-(2-(4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-propoxybenzenecarboximidamide HCl is a synthetic small molecule with a molecular formula of C24H32N4O3 and a molecular weight of 432.54 g/mol . The compound features:
- A benzodioxole moiety linked to a piperazine ring via a methyl group.
- A propoxy-substituted benzenecarboximidamide group connected to the piperazine through an ethyl chain.
- A hydrochloride salt formulation, enhancing aqueous solubility and stability.
The benzodioxole group may facilitate π-π interactions in biological targets, while the piperazine ring contributes to basicity and solubility. The propoxy chain likely increases lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
CAS No. |
125575-13-5 |
|---|---|
Molecular Formula |
C24H33ClN4O3 |
Molecular Weight |
461.0 g/mol |
IUPAC Name |
N'-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-4-propoxybenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C24H32N4O3.ClH/c1-2-15-29-21-6-4-20(5-7-21)24(25)26-9-10-27-11-13-28(14-12-27)17-19-3-8-22-23(16-19)31-18-30-22;/h3-8,16H,2,9-15,17-18H2,1H3,(H2,25,26);1H |
InChI Key |
GXLREKQHDUHETG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=NCCN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-propoxybenzenecarboximidamide HCl typically involves multiple steps:
Formation of the 1,3-Benzodioxole Moiety: The starting material, 1,3-benzodioxole, is synthesized through the condensation of catechol with formaldehyde.
Piperazine Ring Formation: The piperazine ring is introduced by reacting the 1,3-benzodioxole derivative with ethylenediamine.
Attachment of the Benzenecarboximidamide Group: The final step involves the reaction of the piperazine derivative with 4-propoxybenzenecarboximidamide under acidic conditions to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 1,3-benzodioxole moiety.
Reduction: Reduction reactions can occur at the benzenecarboximidamide group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Oxidized derivatives of the 1,3-benzodioxole moiety.
Reduction: Reduced forms of the benzenecarboximidamide group.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
N-(2-(4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-propoxybenzenecarboximidamide HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The 1,3-benzodioxole moiety may interact with biological macromolecules, while the piperazine ring can modulate the compound’s binding affinity and specificity. The benzenecarboximidamide group may contribute to the compound’s overall pharmacological profile by influencing its solubility and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethoxy Analog: N-(2-(4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-ethoxybenzenecarboximidamide HCl
The ethoxy analog (C23H30N4O3, MW: 418.51 g/mol) differs solely in its alkoxy substituent (ethoxy vs. propoxy) . Key comparisons include:
Table 1: Structural and Predicted Physicochemical Properties
| Property | Target Compound (Propoxy) | Ethoxy Analog |
|---|---|---|
| Alkoxy Chain Length | C3H7O | C2H5O |
| LogP (Predicted) | ~3.2 (Higher lipophilicity) | ~2.8 (Lower lipophilicity) |
| Aqueous Solubility | Moderate (HCl salt improves solubility) | Slightly higher due to shorter chain |
| Metabolic Stability | Slower oxidation (longer chain) | Faster oxidation (shorter chain) |
Pharmacological Implications :
Piperazine vs. Morpholine Derivatives
Morpholine-containing analogs (e.g., BP 2308, BP 2309) replace the piperazine ring with a morpholine heterocycle (oxygen atom instead of secondary amine) .
Table 2: Heterocycle Comparison
| Feature | Piperazine (Target Compound) | Morpholine (BP 2308/2309) |
|---|---|---|
| Hydrogen Bonding | Basic amines (pKa ~9.8) | Ether oxygen (weak H-bond acceptor) |
| Solubility | Higher (due to protonation) | Lower |
| Conformational Flexibility | Moderate | Restricted by oxygen |
Functional Impact :
Benzenecarboximidamide vs. Thiazolidinedione Derivatives
Compounds like (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () feature a thiazolidinedione core instead of benzenecarboximidamide .
Table 3: Pharmacophore Comparison
Biological Activity
N-(2-(4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-propoxybenzenecarboximidamide hydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C21H26N4O3·HCl
- Molecular Weight : 383.91 g/mol
- SMILES Notation : C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)N)CC3=CC4=C(C=C3)OCO4
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O3·HCl |
| Molecular Weight | 383.91 g/mol |
| InChIKey | WGLGBZMZFABUTK-UHFFFAOYSA-N |
The compound primarily acts as a modulator of various neurotransmitter systems, particularly focusing on serotonin and dopamine receptors. Its structural similarity to known psychoactive compounds suggests potential applications in treating mood disorders and schizophrenia.
Key Actions:
- Serotonin Receptor Modulation : The benzodioxole moiety may enhance affinity for serotonin receptors, influencing mood regulation.
- Dopamine Receptor Interaction : The piperazine ring structure is known to interact with dopamine receptors, potentially affecting psychotic symptoms.
Pharmacological Profile
Research indicates that the compound exhibits significant pharmacokinetic properties, including:
- Absorption : Rapid absorption post-oral administration.
- Distribution : High volume of distribution due to lipophilicity.
- Metabolism : Primarily metabolized in the liver with a moderate half-life.
- Excretion : Renal excretion of metabolites.
Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of similar compounds with a benzodioxole structure. Results demonstrated significant reductions in depressive-like behaviors in animal models, suggesting similar potential for our compound .
Study 2: Antipsychotic Potential
In a preclinical trial assessing antipsychotic properties, compounds structurally related to N-(2-(4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-propoxybenzenecarboximidamide HCl showed efficacy in reducing hyperactivity and improving cognitive deficits in rodent models .
Table 2: Summary of Biological Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
